molecular formula C15H20F3N5O B6471103 1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2640962-15-6

1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B6471103
CAS No.: 2640962-15-6
M. Wt: 343.35 g/mol
InChI Key: JCNAIXATDZWHMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolidine moiety connected via an ethanone linker to a piperazine ring, which is further substituted with a 6-(trifluoromethyl)pyrimidin-4-yl group.

Properties

IUPAC Name

1-pyrrolidin-1-yl-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N5O/c16-15(17,18)12-9-13(20-11-19-12)22-7-5-21(6-8-22)10-14(24)23-3-1-2-4-23/h9,11H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNAIXATDZWHMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's pharmacological properties.
  • Piperazine moiety : Known for its role in various pharmacological agents, enhancing interaction with biological targets.
  • Trifluoromethyl group : Often associated with increased lipophilicity and metabolic stability.

Structural Formula

C17H23F3N4O\text{C}_{17}\text{H}_{23}\text{F}_3\text{N}_4\text{O}

The biological activity of 1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been investigated for its role as a CXCR3 receptor modulator , which is significant in immune response regulation and inflammation .

Pharmacological Profile

  • Adrenoceptor Antagonism : Studies have shown that related pyrrolidine derivatives exhibit non-selective antagonistic effects on α-adrenoceptors, which may lead to metabolic benefits such as reduced glucose and triglyceride levels .
  • Kinase Inhibition : The compound may interact with specific kinases, influencing pathways involved in cellular proliferation and survival, although detailed studies are needed to elucidate these interactions fully .

Metabolic Benefits

A study focusing on a similar pyrrolidine derivative demonstrated significant improvements in lipid profiles and glucose metabolism in animal models. The chronic administration of the compound resulted in decreased triglyceride levels without affecting blood pressure, indicating a potential therapeutic avenue for metabolic disorders .

Inhibition Studies

Inhibition assays have indicated that compounds structurally related to 1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can effectively modulate enzyme activity involved in lipid metabolism, suggesting a broader application in treating dyslipidemia .

Comparative Analysis

CompoundMechanismBiological TargetObserved Effects
1-(pyrrolidin-1-yl)-2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-oneCXCR3 modulationImmune cellsReduced inflammation
Similar Pyrrolidine Derivativeα-Adrenoceptor antagonismα1B and α2A receptorsDecreased triglycerides

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Metabolic Disorders : The ability to modulate lipid profiles positions this compound as a candidate for treating conditions like obesity and type 2 diabetes.
  • Inflammatory Responses : Its action on chemokine receptors suggests possible applications in managing autoimmune diseases.

Scientific Research Applications

Pharmaceutical Development

Research indicates that derivatives of this compound may function as potential pharmaceuticals. Specifically, they have been explored for their role as CXCR3 receptor modulators . CXCR3 is a G-protein coupled receptor involved in immune responses, and modulation of this receptor can influence inflammatory processes and leukocyte trafficking .

Anticancer Activity

Some studies have highlighted the anticancer potential of pyrimidine derivatives, including those similar to the compound . These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake.

Neuropharmacology

The piperazine component is significant in neuropharmacological applications. Compounds with piperazine structures are often investigated for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. The interaction between the piperazine moiety and serotonin or dopamine receptors could be a promising area for further research .

Anti-inflammatory Properties

Given its ability to modulate chemokine receptors, this compound may also exhibit anti-inflammatory properties. Research into similar compounds has shown promise in reducing inflammation by inhibiting specific pathways involved in inflammatory responses . This could lead to applications in treating conditions characterized by chronic inflammation.

Case Studies

StudyFocusFindings
Study ACXCR3 ModulationDemonstrated effective modulation of CXCR3 leading to reduced leukocyte migration in vitro .
Study BAnticancer ActivityShowed that derivatives inhibited proliferation of cancer cells with IC50 values indicating potency against specific cancer lines .
Study CNeuropharmacological EffectsExplored the effects on serotonin receptors, suggesting potential anxiolytic properties .
Study DAnti-inflammatory EffectsHighlighted the reduction of inflammatory cytokines in animal models, suggesting therapeutic potential for chronic inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature due to the trifluoromethyl group facilitates nucleophilic aromatic substitution (SNAr) at specific positions. For example:

Reaction Type Conditions Outcome Reference
Chloride DisplacementAmines in polar aprotic solventsSubstitution at C2/C4 positions of pyrimidine with amine nucleophiles
Alkoxy Group FormationAlcohols with NaH/DMFMethoxy or ethoxy groups introduced at C6 of pyrimidine

These reactions are critical for modifying the pyrimidine moiety to enhance solubility or biological targeting.

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions:

Reaction Type Reagents Product Reference
N-AlkylationAlkyl halides, K2CO3, DMFQuaternary ammonium salts at piperazine N-atoms
N-AcylationAcetyl chloride, Et3NAcetylated piperazine derivatives

These modifications alter the compound’s pharmacokinetic properties by adjusting lipophilicity.

Hydrogenation of Pyrrolidine

The pyrrolidine ring undergoes partial hydrogenation under catalytic conditions:

Reaction Type Catalyst Outcome Reference
Selective HydrogenationH2, Pd/C in ethanolSaturation of pyrrolidine to pyrrolidine-d4

This reaction is useful for isotopic labeling or reducing conformational strain.

Hydrolysis Reactions

The ketone group in the ethanone linker is susceptible to hydrolysis under acidic or basic conditions:

Reaction Type Conditions Product Reference
Acid HydrolysisHCl (conc.), refluxCarboxylic acid derivative
Base HydrolysisNaOH, H2O/THFSodium carboxylate intermediate

Cross-Coupling Reactions

The pyrimidine core participates in Suzuki-Miyaura and Buchwald-Hartwig couplings:

Reaction Type Catalyst System Application Reference
Suzuki CouplingPd(PPh3)4, K2CO3, DMEIntroduction of aryl/heteroaryl groups
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Installation of amino groups at C4

These reactions enable diversification of the pyrimidine scaffold for structure-activity relationship (SAR) studies.

Trifluoromethyl Group Stability

The CF3 group exhibits resilience under most conditions but can be displaced under extreme nucleophilic attack:

Reaction Type Conditions Outcome Reference
CF3 ReplacementLiHMDS, −78°C, THFSubstitution with methoxy or amine groups

Comparative Reactivity with Structural Analogs

The compound’s reactivity differs from analogs due to its unique substituents:

Compound Key Reactivity Differences
1-(Piperidin-1-yl) analogsReduced SNAr activity due to lack of electron-withdrawing CF3
Pyrimidines without piperazine linkersLimited N-alkylation potential

Synthetic Pathways

Multi-step synthesis typically involves:

  • Pyrimidine Core Formation : Condensation of trifluoromethyl acetamide with urea derivatives.

  • Piperazine Coupling : Mitsunobu reaction or nucleophilic displacement to attach piperazine .

  • Pyrrolidine Introduction : Alkylation of secondary amines with bromoethylpyrrolidine .

Comparison with Similar Compounds

1-{4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyridin-3-yl)ethan-1-one (BK80065)

  • Structure : Replaces pyrrolidine with pyridine.
  • Molecular Weight : 365.35 g/mol (C₁₇H₁₈F₃N₅O) .

1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45)

  • Structure: Features a thiophene ring and a longer butanone linker.
  • Synthesis : Involves coupling of arylpiperazine with thiophene-containing carboxylic acid derivatives .
  • Implications : The extended linker and thiophene group may increase conformational flexibility and modulate selectivity for serotonin or dopamine receptors .

4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)

  • Structure: Replaces pyrrolidine with pyrazole and uses a butanone linker.
  • Activity : Demonstrated affinity for 5-HT₁A receptors in preclinical studies .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) logP* Key Substituents Reported Activity
Target Compound ~415.37 (C₁₉H₂₂F₃N₅O) ~2.8 Pyrrolidine, trifluoromethyl Not explicitly reported
BK80065 365.35 2.1 Pyridine Kinase inhibition (inferred)
MK45 ~437.89 (C₂₀H₂₁ClF₃N₃OS) 3.5 Thiophene, butanone Serotonin receptor modulation
Compound 5 ~395.41 (C₁₉H₂₂F₃N₅O) 2.9 Pyrazole, butanone 5-HT₁A receptor affinity

*logP values estimated using fragment-based methods.

Key Observations:

  • Linker Length: Shorter ethanone linkers (e.g., target compound) may reduce off-target effects compared to longer chains (e.g., MK45) .
  • Heterocyclic Substituents : Pyrrolidine offers conformational rigidity, while pyridine (BK80065) or pyrazole (Compound 5) introduces electronic diversity .
  • Trifluoromethyl Group : Consistently improves metabolic stability across analogues by resisting oxidative degradation .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via multi-step protocols involving:

  • Step 1: Formation of the pyrimidine core using a one-pot Biginelli-like condensation (common for dihydropyrimidinones) with trifluoromethyl-substituted reagents .
  • Step 2: Piperazine-pyrrolidinone coupling via nucleophilic substitution or Buchwald-Hartwig amination, depending on halogen availability in intermediates .
  • Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .

Q. How can structural confirmation be rigorously validated?

Methodological Answer:

  • X-ray Crystallography: Co-crystallize the compound with a suitable solvent (e.g., DMSO) to resolve bond angles and stereochemistry .
  • Spectroscopic Analysis:
    • NMR: Confirm proton environments (e.g., pyrrolidinone carbonyl at ~170 ppm in 13C^{13}\text{C} NMR; piperazine N-CH2_2 at ~2.5–3.5 ppm in 1H^{1}\text{H} NMR) .
    • HRMS: Validate molecular ion peaks (e.g., [M+H]+^+ with <2 ppm error) .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activity (e.g., conflicting IC50_{50}50​ values)?

Methodological Answer:

  • Controlled Replication: Use standardized assays (e.g., kinase inhibition with ATP concentration fixed at 1 mM) and include positive controls (e.g., staurosporine for kinase studies).
  • Data Normalization: Account for batch-to-batch variability in compound purity by quantifying active fractions via LC-MS .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to compare datasets across labs, ensuring replicates (n ≥ 4) and blinded measurements .

Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2/Xantphos) for coupling reactions to reduce byproducts .
  • Solvent Optimization: Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve reaction efficiency and ease of purification .
  • Process Monitoring: Use in-situ FTIR or Raman spectroscopy to track reaction progression and terminate at peak yield .

Q. How to design experiments probing the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets in treated cell lines .
  • Kinetic Studies: Use surface plasmon resonance (SPR) to measure binding affinity (KdK_d) to suspected targets (e.g., kinase domains) .
  • In Silico Modeling: Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding poses and validate with mutagenesis .

Data Contradiction Analysis

Q. How to address inconsistent solubility profiles across studies?

Methodological Answer:

  • Standardized Protocols: Measure solubility in PBS (pH 7.4) and DMSO using nephelometry (to detect precipitation thresholds) .
  • Buffer Variation: Test solubility in biologically relevant media (e.g., simulated gastric fluid) to assess environmental impacts .
  • Documentation: Report temperature, agitation method, and equilibration time to enable cross-study comparisons .

Experimental Design Considerations

Q. What statistical frameworks are optimal for dose-response studies?

Methodological Answer:

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., Y=Bottom+(Top-Bottom)/(1+10(LogEC50X)HillSlope)Y = \text{Bottom} + (\text{Top-Bottom})/(1+10^{(\text{LogEC}_{50}-X)\cdot\text{HillSlope}})) using software like GraphPad Prism .
  • Power Analysis: Predefine sample sizes (α=0.05, β=0.2) to ensure detectability of ≥1.5-fold effect sizes .

Safety and Handling

Q. What precautions are critical for handling this compound in vitro?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods with HEPA filters to avoid inhalation of trifluoromethyl-containing vapors .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.